molecular formula C22H20ClN3O2 B5744845 1-benzyl-3-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(furan-2-yl)imidazolidin-4-one

1-benzyl-3-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(furan-2-yl)imidazolidin-4-one

Cat. No.: B5744845
M. Wt: 393.9 g/mol
InChI Key: LSJQLQNUNCYMTH-LFVJCYFKSA-N
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Description

1-benzyl-3-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(furan-2-yl)imidazolidin-4-one is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, a furan ring, and an imidazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

1-benzyl-3-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(furan-2-yl)imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c1-16(18-9-11-19(23)12-10-18)24-26-21(27)15-25(14-17-6-3-2-4-7-17)22(26)20-8-5-13-28-20/h2-13,22H,14-15H2,1H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJQLQNUNCYMTH-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1C(N(CC1=O)CC2=CC=CC=C2)C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N1C(N(CC1=O)CC2=CC=CC=C2)C3=CC=CO3)/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(furan-2-yl)imidazolidin-4-one typically involves a multi-step process. One common method includes the condensation of benzylamine with 4-chlorobenzaldehyde to form an imine intermediate. This intermediate is then reacted with furan-2-carboxylic acid and a suitable catalyst to form the final imidazolidinone product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(furan-2-yl)imidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or chlorophenyl rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted imidazolidinones with different functional groups.

Scientific Research Applications

1-benzyl-3-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(furan-2-yl)imidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(furan-2-yl)imidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-2-(3-bromophenyl)-3-[(E)-1-(4-chlorophenyl)ethylideneamino]imidazolidin-4-one
  • (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one

Uniqueness

1-benzyl-3-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(furan-2-yl)imidazolidin-4-one is unique due to its specific combination of functional groups and structural features. The presence of the furan ring and the imidazolidinone core, along with the benzyl and chlorophenyl groups, imparts distinct chemical and biological properties that differentiate it from similar compounds.

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